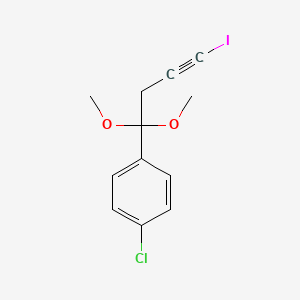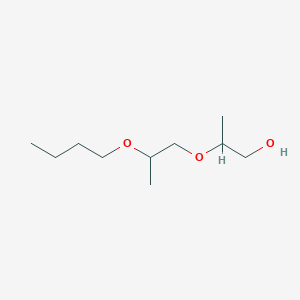
2-(2-Butoxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3. It is also known by other names such as Dipropylene glycol monobutyl ether. This compound is a colorless liquid that is commonly used as a solvent in various industrial applications due to its excellent solvency properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Butoxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with butanol in a reactor. The process is optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified through distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(2-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- Dipropylene glycol monopropyl ether
Comparison
2-(2-Butoxypropoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct solvency properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications. Its low toxicity and high boiling point also make it preferable in many industrial and research settings .
Eigenschaften
Molekularformel |
C10H22O3 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(2-butoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-12-10(3)8-13-9(2)7-11/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
WMDZKDKPYCNCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)COC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


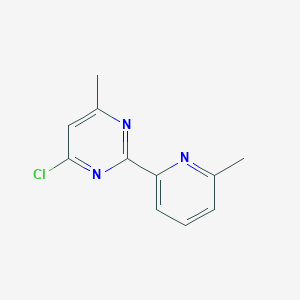

![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
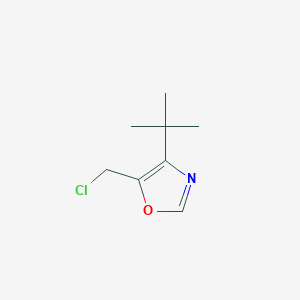

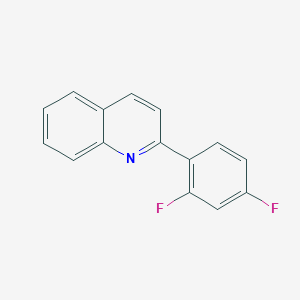
![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)
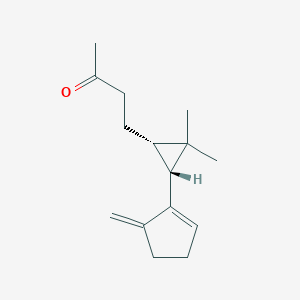
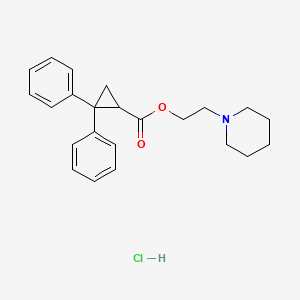


![1H-pyrazolo[1,5-a]benzimidazol-2-amine](/img/structure/B13959837.png)
![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)
